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Diatrizoate

Cat. No.: B1663593
CAS No.: 117-96-4
M. Wt: 613.91 g/mol
InChI Key: YVPYQUNUQOZFHG-UHFFFAOYSA-N
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Description

Historical Evolution of Radiographic Contrast Media and Diatrizoic Acid's Development

The journey to modern contrast-enhanced imaging is a story of scientific innovation spanning over a century, with diatrizoic acid marking a significant milestone. jcpres.com

The field of radiology began with the discovery of X-rays in 1895 by German physicist Wilhelm Conrad Roentgen, who found that these unknown rays could pass through solid objects to create images on photographic plates. prognosysmedical.comopenmedscience.com This discovery quickly found medical application, initially for imaging skeletal structures. prognosysmedical.com However, visualizing soft tissues and organ systems was a challenge due to their similar densities. mpijournal.org Early researchers realized that to differentiate these structures, they needed to introduce substances that could alter the way X-rays passed through them. mpijournal.org

The first contrast agents were simple and often readily available substances. In 1896, inspired air was used as a negative contrast agent for chest examinations. radiologykey.com Shortly after, heavy metal salts were explored for their radiopaque properties. Early attempts included using a mixture of chalk, cinnabar (mercury sulfide), and Vaseline to opacify the blood vessels of an amputated hand in 1896. nih.gov For gastrointestinal imaging, early radiologists initially used bismuth subnitrate, but its toxicity led to its replacement with the safer bismuth subcarbonate and eventually barium sulfate (B86663) around 1910. mpijournal.orgradiologykey.com

The major breakthrough for intravascular and organ-specific imaging was the development of iodinated contrast agents. nih.gov Iodine, with its high atomic number (53), was found to be an effective and relatively safe element for attenuating X-rays when incorporated into a stable organic molecule. radiologykey.comnih.gov

The first water-soluble organic iodinated contrast agent, Uroselectan, was introduced in 1929 following the work of Moses Swick. jcpres.comnih.gov This compound was a derivative of pyridine (B92270) with a single iodine atom, and it became the standard for urographic studies for the next two decades. mpijournal.orgradiologykey.com Subsequent research focused on improving the efficacy and reducing the toxicity of these agents. A significant advance was the move from single-iodine pyridine structures to tri-iodinated benzoic acid derivatives in the 1950s, which could carry three iodine atoms per molecule, making them much more radio-opaque. jcpres.comradiologykey.com

Diatrizoic acid was introduced in the mid-1950s under brand names such as Hypaque and Urografin. radiopaedia.orgmpijournal.org Its development, credited to researchers including Hoppe and colleagues in 1956, involved adding a second acetylamino group to the tri-iodinated benzoic acid ring, which further reduced toxicity. mpijournal.org

The introduction of diatrizoic acid was a landmark event. jcpres.commpijournal.org As a tri-iodinated ionic monomer, it became a "high-osmolar contrast medium" (HOCM) and set the standard for intravascular contrast agents for nearly two decades. mpijournal.orgwisc.edu It offered superior imaging capabilities for angiography and urography compared to its predecessors. apollopharmacy.injcpres.com While it has since been followed by the development of low-osmolar (LOCM) and iso-osmolar (IOCM) agents, diatrizoic acid remains in use and is recognized as a foundational compound in the history of radiology. apollopharmacy.inmpijournal.org

YearKey DevelopmentSignificance
1895Discovery of X-rays by Wilhelm Roentgen. prognosysmedical.comopenmedscience.comFoundation of radiographic imaging.
1896First use of air and heavy metal salts as contrast agents. radiologykey.comnih.govEstablished the principle of contrast enhancement.
c. 1910Barium sulfate becomes the standard for GI imaging. radiologykey.comProvided a safer alternative to toxic bismuth salts.
1929Introduction of Uroselectan, the first water-soluble organic iodinated agent. nih.govEnabled intravenous urography and vascular imaging.
1950sDevelopment of tri-iodinated benzoic acid derivatives. radiologykey.comSignificantly increased the radio-opacity of contrast agents.
1954Diatrizoic acid approved for medical use in the US. wikipedia.orgBecame the gold standard HOCM for angiography and urography. mpijournal.org

Academic Context and Research Significance of Diatrizoic Acid

Diatrizoic acid holds significant academic interest due to its well-understood physicochemical properties, its mechanism of action, and its continued use as a benchmark compound in various research fields. nih.govmdpi.com Its primary mechanism revolves around the electron-dense iodine atoms, which effectively absorb or block X-rays, creating a contrast between the tissues where the agent is present and those where it is not. patsnap.comdrugbank.com

Being a water-soluble, high-osmolar ionic monomer, its pharmacokinetic profile is characterized by distribution throughout the extravascular, extracellular space after intravascular injection, followed by rapid excretion primarily via glomerular filtration by the kidneys. patsnap.comwisc.eduradiologykey.com This makes it a subject of study in renal physiology and pharmacology.

In academic research, diatrizoic acid is often used as a model compound. For instance, studies on environmental science and wastewater treatment investigate its persistence and removal. Research has explored the adsorption capacity of diatrizoic acid on reactivated activated carbons, using it as a representative for pharmaceutical products that are difficult to remove from wastewater. mdpi.com It is also identified as an environmental contaminant, with studies examining its impact on aquatic ecosystems. nih.gov A recent study demonstrated that diatrizoic acid can affect the metabolome of mollusks, indicating that even compounds considered non-toxic can have subtle biological effects on aquatic organisms. nih.gov

PropertyDescriptionReference
Chemical FormulaC11H9I3N2O4 wikipedia.org
Molar Mass613.916 g·mol−1 wikipedia.org
ClassificationIodinated ionic high-osmolar contrast medium (HOCM) radiopaedia.orgmpijournal.org
Chemical StructureTri-iodinated benzoic acid derivative with two acetamido side chains nih.gov
Mechanism of ActionAbsorbs X-rays due to the high atomic number of its three iodine atoms patsnap.comdrugbank.com
SolubilityWater-soluble, typically used as a meglumine (B1676163) or sodium salt patsnap.comradiopaedia.org

Scope and Objectives of Current Research on Diatrizoic Acid

Contemporary research on diatrizoic acid extends beyond its primary diagnostic use and explores new applications, formulations, and its environmental and biological interactions.

One area of research involves novel administration methods. For example, the use of powdered diatrizoic acid administered by insufflation or inhalation for tracheobronchography has been investigated. nih.govnih.gov Experimental studies in animal models and clinical application in patients showed it could provide good visualization of the trachea and main bronchi with no observed toxic reactions. nih.govnih.gov

Another focus of research is its comparative effect on biological tissues. A study in an animal model compared the effects of aspirated barium sulfate, iodixanol (B1672021), and diatrizoic acid on the lungs. The findings suggested that diatrizoic acid caused the least amount of histologic lung injury among the three tested contrast agents. nih.gov

Furthermore, research into new chemical formulations continues. A patent describes the creation of new esters of diatrizoic acid intended to be used as X-ray contrast agents, potentially carried by liposomes. google.com This line of inquiry aims to modify the properties of the original molecule for specific applications, such as improving imaging of the spleen. google.com

Finally, the environmental fate of diatrizoic acid is a significant and active area of research. Its presence in aquatic environments is well-documented, and studies are ongoing to understand its long-term effects on wildlife. nih.gov Research using non-targeted metabolomics has shown that diatrizoic acid exposure can dysregulate the energy metabolism in bivalve mollusks, highlighting the need for continued investigation into the ecotoxicology of widely used medical compounds. nih.gov

Research AreaObjectiveKey Findings/GoalsReference
Environmental ImpactTo assess the effect of diatrizoic acid on aquatic organisms.Shown to impact the metabolome and energy metabolism of mollusks (Dreissena polymorpha). nih.gov
Alternative AdministrationTo evaluate powdered diatrizoic acid for respiratory tract imaging.Found to be useful for tracheobronchography via insufflation, with good diagnostic value and no toxic reactions observed. nih.govnih.gov
Comparative ToxicologyTo compare lung injury from aspirated contrast agents.Diatrizoic acid produced the least histologic evidence of lung injury compared to barium sulfate and iodixanol in a lagomorph model. nih.gov
New FormulationsTo develop novel esters of diatrizoic acid as contrast agents.Patented research explores new esters, potentially for use with liposome (B1194612) carriers for targeted organ imaging. google.com
Wastewater TreatmentTo study the removal of diatrizoic acid from water.Used as a model compound to test the efficacy of reactivated activated carbon for adsorbing persistent pharmaceuticals. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9I3N2O4 B1663593 Diatrizoate CAS No. 117-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid
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InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044521
Record name Diatrizoic acid
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Molecular Weight

613.91 g/mol
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Physical Description

Solid
Record name Diatrizoate
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Solubility

1.07e-01 g/L
Record name Diatrizoate
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CAS No.

117-96-4
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Record name DIATRIZOIC ACID
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Record name Diatrizoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>250
Record name Diatrizoate
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Synthesis and Chemical Modifications of Diatrizoic Acid

Established Synthetic Pathways for Diatrizoic Acid

The production of diatrizoic acid has historically relied on well-established, multi-step chemical processes. These pathways, while effective, have been the subject of continuous refinement to improve yield and purity.

The conventional synthesis of diatrizoic acid is a multi-step process that typically begins with benzoic acid. quickcompany.in The process involves the following key transformations:

Nitration: Benzoic acid is first subjected to exhaustive nitration to produce 3,5-dinitrobenzoic acid. quickcompany.in

Reduction: The dinitro compound is then reduced to form 3,5-diaminobenzoic acid. This reduction can be achieved using various reagents, including iron in the presence of acetic acid. quickcompany.in

Iodination: The 3,5-diaminobenzoic acid intermediate undergoes iodination to yield 3,5-diamino-2,4,6-triiodobenzoic acid. quickcompany.in

Acylation: The final step is the N-acetylation of the two amino groups using reagents like acetic anhydride to produce the final diatrizoic acid molecule. quickcompany.insmolecule.com

This traditional pathway requires careful control over reaction conditions at each step to manage regioselectivity and prevent the formation of impurities. smolecule.com

Table 1: Traditional Synthesis Pathway Overview

Step Starting Material Key Reagents Product
1 Benzoic Acid Nitrating Mixture (e.g., Nitric Acid, Sulfuric Acid) 3,5-Dinitrobenzoic Acid
2 3,5-Dinitrobenzoic Acid Reducing Agent (e.g., Fe/Acetic Acid) 3,5-Diaminobenzoic Acid
3 3,5-Diaminobenzoic Acid Iodinating Agent (e.g., HICl₂) 3,5-Diamino-2,4,6-triiodobenzoic Acid
4 3,5-Diamino-2,4,6-triiodobenzoic Acid Acetylating Agent (e.g., Acetic Anhydride) 3,5-Diacetamido-2,4,6-triiodobenzoic Acid (Diatrizoic Acid)

To address some of the challenges associated with traditional solution-phase synthesis, such as complex purification processes, solid-phase synthesis methods have been developed. google.com This approach involves anchoring the starting material to a solid support, typically a resin, and performing the chemical transformations in a stepwise manner. google.com

A representative solid-phase synthesis of diatrizoic acid involves:

Resin Bonding: 3,5-diaminobenzoic acid is bonded to a hydroxymethyl resin via esterification. google.com

Iodination: The resin-bound intermediate is then subjected to an iodination reaction, for example, using iodine monochloride. google.com

Acylation: The tri-iodinated, resin-bound molecule is acylated with acetic anhydride. google.com

Cleavage: Finally, the desired diatrizoic acid product is cleaved from the resin support using an acid, such as trifluoroacetic acid. google.com

The key advantage of this method is that impurities and excess reagents can be easily removed by washing the resin, simplifying the purification process and potentially improving the final product's quality. google.com The resin can also be recycled, which adds to the efficiency of the process. google.com

Novel Synthetic Methodologies and Improvements

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing diatrizoic acid, particularly for large-scale industrial production.

Efforts to create "greener" synthetic pathways have led to the substitution of hazardous reagents. One novel method for synthesizing the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid, utilizes hydrogen peroxide as an oxidant with potassium iodide and sulfuric acid. patsnap.com This approach avoids the use of toxic chlorine and dangerous reagents like potassium iodate, making the reaction safer and more suitable for industrial production. patsnap.com Another improved process focuses on using Iron and Acetic Acid for the reduction of the dinitro intermediate, which avoids metal catalysts and large quantities of other reducing agents, making the process more environmentally benign and user-friendly. quickcompany.in

Table 2: Comparison of Iodination Reagents

Method Key Reagents Advantages
Traditional Iodine monochloride (ICl) or KICl₂ Effective and well-established
Environmentally Benign Potassium iodide (KI), Hydrogen peroxide (H₂O₂), Sulfuric acid (H₂SO₄) Avoids toxic chlorine, prevents use of hazardous potassium iodate, safer process patsnap.com

Chemical Derivatization and Conjugation Strategies

The functional groups on the diatrizoic acid molecule, particularly the carboxylic acid group, provide a handle for chemical derivatization and conjugation. These strategies aim to develop new materials with enhanced properties, primarily for advanced medical imaging applications.

The conjugation of diatrizoic acid to larger molecules or nanomaterials can create novel, high-performance contrast agents. For example, diatrizoic acid has been successfully conjugated to:

Dendrimers: Amine-terminated poly(amidoamine) (PAMAM) dendrimers have been modified with diatrizoic acid to create dendrimer-stabilized gold nanoparticles. rsc.org This combines two radiodense elements (gold and iodine) into a single particle, significantly enhancing X-ray attenuation for computed tomography (CT) imaging. rsc.org Dendrimers act as versatile scaffolds for attaching multiple imaging or therapeutic agents. csmres.co.uknih.gov

Nanodisks: LAPONITE® nanodisks, after being functionalized with amine groups, can be conjugated with diatrizoic acid. researchgate.netrsc.org This is typically achieved using carbodiimide coupling chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form a stable amide bond between the nanodisk and the diatrizoic acid. researchgate.netrsc.org

These derivatization strategies transform a small-molecule contrast agent into a component of a larger nanomedical system, opening possibilities for targeted imaging and theranostics. taylorfrancis.com

Esterification for Enhanced Efficiency

The molecular structure of Diatrizoic acid, particularly the presence of a carboxylic acid group, allows for facile chemical modifications such as esterification. This reaction is pivotal in tailoring the physicochemical and pharmacological properties of the compound to suit specific applications, notably in the development of advanced contrast agents. The esterification of iodinated benzoic acid derivatives, a class to which Diatrizoic acid belongs, is a strategy employed to enhance imaging efficiency and biological tolerance.

Research into organic nanoplatforms for iodinated contrast media has highlighted the utility of esterification. For instance, iodine-grafted amphiphilic copolymers have been synthesized through a combination of polymerization and subsequent esterification with 2,3,5-triiodobenzoic acid, a structural analog of Diatrizoic acid. This approach creates macromolecular contrast agents with improved imaging capabilities. One study reported the preparation of an iodine-rich copolymer, PEG-PHEMA-I, where 2-hydroxyethyl methacrylate (HEMA) was first polymerized and then esterified with 2,3,5-triiodobenzoic acid. Such modifications can lead to nanoparticles with prolonged circulation times and better tumor accumulation, thereby enhancing contrast in CT imaging.

Furthermore, the synthesis of diatrizoic acid derivative contrast agents with improved biological tolerance has been a subject of investigation. While specific details of the esterification process for enhancing efficiency are often proprietary, the general principle involves reacting the carboxylic acid group of Diatrizoic acid with an alcohol. This can lead to derivatives with altered hydrophilicity and pharmacokinetic profiles, potentially reducing side effects and allowing for higher concentrations to be used for clearer imaging. The choice of alcohol for the esterification is critical in determining the final properties of the derivative.

ParameterDescriptionReference
Modification Strategy Esterification of the carboxylic acid group of Diatrizoic acid or its analogs.
Reactants Diatrizoic acid (or analog) and an alcohol.
Objective To improve imaging efficiency, enhance biological tolerance, and modify pharmacokinetic properties.
Example Application Synthesis of iodine-grafted amphiphilic copolymers for use as macromolecular CT contrast agents.

Amine Functionalization for Remote Loading

A significant modification of Diatrizoic acid involves the introduction of a primary amine group, a process known as amine functionalization. This chemical alteration is specifically designed to enable a technique called "remote loading," which is used to efficiently encapsulate the compound within liposomes. Liposomes are microscopic, spherical vesicles that can act as drug delivery vehicles.

The strategy of amine functionalization allows Diatrizoic acid to be loaded into liposomes that have a pre-established transmembrane pH gradient. In this method, the exterior of the liposome (B1194612) has a higher pH than the interior. The amine-functionalized Diatrizoic acid, being a weak base, can cross the liposomal membrane in its neutral, uncharged state. Once inside the acidic interior of the liposome, the amine group becomes protonated, acquiring a positive charge. This charged form of the molecule is unable to diffuse back across the lipid bilayer, effectively trapping it within the liposome.

This remote loading technique offers a highly efficient method for creating liposomal formulations of Diatrizoic acid. These formulations can serve as versatile platforms for theranostics, combining diagnostic imaging with therapeutic applications. For instance, radioiodinated versions of these liposomes can be used for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging, as well as for targeted radiotherapy. Studies have demonstrated that this method results in a high yield of the encapsulated imaging agent. google.com

FeatureDescriptionReference
Modification Introduction of a primary amine group to the Diatrizoic acid molecule. google.com
Purpose To enable efficient encapsulation into liposomes via remote loading. google.com
Mechanism A transmembrane pH gradient drives the uptake and trapping of the amine-functionalized compound within the liposomes. google.com
Potential Applications Development of theranostic platforms for CT, SPECT, and PET imaging, as well as radiotherapy. google.com

Conjugation with Nanoparticles and Dendrimers for Imaging and Delivery

To augment its utility as an imaging agent, Diatrizoic acid has been conjugated with various nanomaterials, including nanoparticles and dendrimers. These conjugations aim to improve the performance of Diatrizoic acid in computed tomography (CT) imaging by enhancing its X-ray attenuation properties and enabling targeted delivery.

Gold nanoparticles (AuNPs) are excellent candidates for enhancing CT contrast due to gold's high atomic number and electron density, which result in greater X-ray attenuation compared to iodine. nih.gov To leverage this, Diatrizoic acid has been incorporated into gold nanoparticle-based systems.

One approach involves the use of dendrimers as stabilizing agents for gold nanoparticles. wikipedia.org In a specific study, amine-terminated fifth-generation poly(amidoamine) (PAMAM) dendrimers were first modified with Diatrizoic acid. These modified dendrimers were then used to stabilize the formation of gold nanoparticles, resulting in dendrimer-stabilized gold nanoparticles (Au DSNPs) with a mean size of approximately 6 nm. wikipedia.orgradiologyassistant.nl The remaining terminal amines on the dendrimers were subsequently acetylated to improve biocompatibility. wikipedia.orgradiologyassistant.nl

Another study developed folic acid-modified, Diatrizoic acid-linked dendrimer-entrapped gold nanoparticles for targeted CT imaging of cervical cancer cells. nih.govnih.gov In this system, fifth-generation dendrimers served as templates for the synthesis of AuNPs within their interiors. The resulting nanoparticles were then sequentially modified with fluorescein isothiocyanate (for fluorescence imaging), folic acid (for targeting cancer cells that overexpress folate receptors), and Diatrizoic acid. nih.govnih.gov The combination of both gold and iodine within a single nanoparticle platform leads to significantly enhanced X-ray attenuation and improved signal enhancement in CT imaging. wikipedia.org

Nanoparticle SystemKey FeaturesResulting PropertiesReference
Dendrimer-Stabilized Gold Nanoparticles (Au DSNPs) Diatrizoic acid-modified PAMAM dendrimers used as stabilizers for AuNPs.Enhanced X-ray attenuation, good hemocompatibility, and non-cytotoxic at tested concentrations. wikipedia.orgradiologyassistant.nl
Folic Acid-Modified Dendrimer-Entrapped Gold Nanoparticles AuNPs synthesized within dendrimers and functionalized with Diatrizoic acid and folic acid.Enables targeted CT imaging of cancer cells. nih.govnih.govmdpi.com

LAPONITE® are synthetic clay nanodisks that can be functionalized for various biomedical applications, including as carriers for imaging agents. Diatrizoic acid has been successfully conjugated to LAPONITE® nanodisks to create a novel iodinated CT contrast agent. rsc.orgresearchgate.net

The synthesis process involves a multi-step approach. First, the LAPONITE® nanodisks are silanized with aminopropyldimethylethoxysilane to introduce amine groups onto their surface. rsc.orgresearchgate.net These amine-functionalized nanoparticles are then conjugated with Diatrizoic acid using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) coupling chemistry. rsc.orgresearchgate.net To enhance the cytocompatibility of the resulting nanoparticles, the remaining unreacted amine groups are acetylated. rsc.orgresearchgate.net

Characterization of these Diatrizoic acid-modified LAPONITE® nanodisks has shown that they exhibit a significantly higher CT value compared to free Diatrizoic acid at the same iodine concentration. rsc.orgresearchgate.net This indicates a superior X-ray attenuation capability, which is crucial for high-quality CT imaging. Furthermore, these nanoparticles have demonstrated good cytocompatibility, suggesting their potential for safe in vivo applications. rsc.orgresearchgate.net

Modification StepReagent/ProcessPurposeReference
1. Silanization AminopropyldimethylethoxysilaneTo introduce amine groups onto the LAPONITE® surface. rsc.orgresearchgate.net
2. Conjugation Diatrizoic acid with EDC coupling chemistryTo covalently attach Diatrizoic acid to the nanodisks. rsc.orgresearchgate.net
3. Acetylation Acetic anhydrideTo neutralize remaining amine groups and improve cytocompatibility. rsc.orgresearchgate.net

Crystallization and Solid-State Forms of Diatrizoic Acid

The solid-state properties of an active pharmaceutical ingredient like Diatrizoic acid are critical as they can influence its stability, solubility, and bioavailability. Diatrizoic acid is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.

Diatrizoic acid crystallizes in a variety of solid forms, which can be broadly categorized as anhydrous, hydrated, and solvated. nih.gov Detailed crystallographic studies have identified and characterized these different forms.

Anhydrous Forms: At least three distinct anhydrous crystal forms of Diatrizoic acid have been identified. nih.gov These forms differ in their crystal packing and intermolecular interactions.

Hydrated Forms: Two hydrated forms of Diatrizoic acid have been characterized. nih.gov In the dihydrate form, the water molecules are encapsulated between a pair of Diatrizoic acid molecules, creating a remarkably stable motif. nih.gov The presence of water molecules in the crystal lattice leads to the formation of an extensive hydrogen-bonding network. nih.gov Interestingly, halogen bonding, which is a feature of some other forms, is absent in the hydrated crystals due to the specific hydrogen-bonding patterns established by the water molecules. nih.gov

Solvated Forms: Diatrizoic acid can also co-crystallize with various organic solvents, leading to the formation of at least nine different solvated solid forms. nih.gov In these solvates, the primary interaction often involves the carboxylic acid group of the Diatrizoic acid molecule. nih.gov

The diverse crystalline landscape of Diatrizoic acid underscores the importance of controlling the crystallization process to obtain the desired solid-state form with optimal properties for pharmaceutical applications.

Crystal FormNumber of Identified FormsKey Structural FeaturesReference
Anhydrous ThreeDiffer in crystal packing and intermolecular interactions. nih.gov
Hydrated TwoWater molecules are integral to the crystal structure, forming stable hydrogen-bonding networks. Halogen bonding is absent. nih.gov
Solvated NineIncorporate solvent molecules into the crystal lattice, with the carboxylic acid group being a primary site of interaction. nih.gov

Intermolecular Interactions and Crystal Packing

The solid-state architecture of diatrizoic acid is complex, marked by its ability to crystallize into numerous forms, including anhydrous, hydrated, and solvated structures. nih.gov The arrangement of molecules within these crystal lattices, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. While the specific packing arrangement can differ considerably among its various solid forms, the types of interactions are generally similar. nih.gov The primary forces governing the supramolecular assembly of diatrizoic acid are hydrogen bonding and, in certain contexts, halogen bonding.

Hydrogen Bonding Network

An extensive and robust hydrogen-bonding network is a characteristic feature in all known crystal forms of diatrizoic acid. nih.gov The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors: the carboxylic acid group (-COOH) and the two acetamido groups (-NHCOCH₃).

In the crystal structure of its salts, such as meglumine (B1676163) diatrizoate, hydrogen bonds are prominent in establishing a three-dimensional framework. cambridge.org The crystal structure of meglumine this compound, for instance, is composed of alternating double layers of cations and anions linked by these interactions. cambridge.org Specific hydrogen bonds identified include:

N–H⋯O bonds : Strong intermolecular hydrogen bonds are formed where the amide groups of the this compound anion act as donors to the carbonyl and carboxylate oxygen atoms of neighboring anions. cambridge.orgosti.gov

The Role of Halogen Bonding

Diatrizoic acid's structure, featuring three iodine atoms attached to the benzene ring, presents the potential for halogen bonding. nih.gov A halogen bond is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). rsc.orgmdpi.com

Research has shown an interesting dichotomy in the presence of halogen bonds in diatrizoic acid's crystal forms:

Hydrated Forms : Notably, halogen bonding is not observed in the hydrated crystal forms of diatrizoic acid. nih.gov The absence of this interaction is attributed to the formation of the stable, hydrogen-bonded water network. This network of water molecules appears to be sterically and electronically incompatible with the concurrent formation of halogen bonds, highlighting a competitive interplay between these two types of non-covalent interactions. nih.gov

The main interaction in solvated crystals involves the carboxylic acid, indicating that this strong interaction is likely the last to break during desolvation and subsequent nucleation processes. nih.gov Ultimately, the specific polymorphic or solvated form that crystallizes is a result of the delicate balance between the extended hydrogen-bonding networks and the potential for weaker, yet significant, halogen bonds.

Table 1: Summary of Key Intermolecular Interactions in Diatrizoic Acid and its Derivatives

Interaction TypeDonor/Acceptor Groups InvolvedObserved in Crystal FormsKey Findings
Hydrogen Bonding N-H (amide) ⋯ O (carbonyl/carboxylate) O-H (carboxyl) ⋯ O (carboxyl/water) O-H (water) ⋯ O (carboxyl/water)All known crystal forms (anhydrous, hydrated, solvated, and salts) nih.govcambridge.orgA dominant and extensive network that is the primary driver of crystal packing. nih.gov In hydrated forms, water creates stable, encapsulating motifs. nih.gov
Halogen Bonding C-I ⋯ OCertain non-hydrated forms (e.g., meglumine this compound salt) osti.govAbsent in hydrated crystal forms due to the formation of a competing hydrogen-bonding network by water molecules. nih.gov Contributes to lattice energy when present. osti.gov

Mechanism of Action and Molecular Interactions of Diatrizoic Acid

Radiopacity and X-ray Absorption Principles

The primary function of diatrizoic acid as a contrast medium lies in its ability to opacify tissues and organs to X-rays, a property known as radiopacity. patsnap.comzeelabpharmacy.com This enhancement of contrast allows for the detailed visualization of internal structures that would otherwise be indistinguishable from surrounding tissues. drugbank.compatsnap.com The mechanism behind this is the differential absorption of X-rays between the contrast agent and the body's soft tissues. patsnap.com

The key to diatrizoic acid's radiopacity is the presence of three iodine atoms within its molecular structure. patsnap.com Iodine possesses a high atomic number (Z=53), making it significantly more electron-dense than the elements that constitute the majority of soft tissues, such as hydrogen, carbon, and oxygen. patsnap.com This high electron density results in a greater probability of X-ray photon interaction, primarily through the photoelectric effect. researchgate.net

When X-rays pass through the body, the iodine atoms in diatrizoic acid absorb a significantly larger fraction of the radiation compared to the surrounding tissues. patsnap.comdrugbank.com This differential absorption creates a "shadow" on the X-ray detector, resulting in a bright, or radiopaque, appearance of the structures containing the contrast agent. drugbank.com This stark contrast enables the clear delineation of blood vessels, the gastrointestinal tract, and other anatomical features. zeelabpharmacy.compatsnap.com

The concept of the effective atomic number (Zeff) is crucial for quantifying the X-ray attenuation properties of a compound material like diatrizoic acid. wikipedia.orgwikipedia.org The Zeff of a compound represents the atomic number of a hypothetical single element that would interact with X-rays in the same way as the compound. wikipedia.org Due to its three iodine atoms, diatrizoic acid has a high Zeff. researchgate.net

Comparative studies have been conducted to evaluate the Zeff of various contrast agents. For instance, research has compared the Zeff of diatrizoic acid (C₁₁H₉I₃N₂O₄) with other agents like iopamidol (B1672082) (C₁₇H₂₂I₃N₃O₈) and barium sulfate (B86663) (BaSO₄) across a range of energy levels. researchgate.netresearchgate.net These studies, often utilizing software like Auto-Zeff and Direc-Zeff, have shown that the Zeff values are highest at lower photon energies where the photoelectric effect is the dominant interaction. researchgate.net While the results from different calculation methods are generally consistent at these lower energies, the Zeff can vary with photon energy. researchgate.netwikipedia.org

Biological Activity and Physiological Effects

Beyond its interaction with X-rays, diatrizoic acid exhibits biological activities that influence its distribution and effects within the body. nih.gov These properties are largely dictated by its chemical nature as a water-soluble, iodinated benzoic acid derivative. nih.govdrugbank.com

Diatrizoic acid solutions are hyperosmolar, meaning they have a higher solute concentration and therefore a higher osmotic pressure compared to bodily fluids. nih.gov This osmotic effect plays a significant role in its physiological actions. nih.gov When administered, for example, into the intestine, the high osmolality of diatrizoate solutions draws fluid from the surrounding tissues into the intestinal lumen. This influx of water can help to dislodge impactions. nih.gov The osmotic pressure of a solution is directly proportional to the concentration of the solute particles, a colligative property that is independent of the chemical identity of the solute. nih.gov

The interaction of diatrizoic acid with cells is a critical aspect of its biological profile. nih.gov While generally considered to have a good safety profile for diagnostic use, high concentrations can have cytotoxic effects. nih.gov Studies on human proximal tubule (HK-2) cells have shown that diatrizoic acid can induce cytotoxicity. nih.gov The accumulation of iodinated contrast media, including diatrizoic acid, has been observed in organisms like the zebra mussel, primarily in the digestive glands, gills, and gonads, indicating that these compounds do enter cells. nih.gov

Advanced Applications and Research Directions

Drug Delivery Systems and Theranostics

The molecular structure of diatrizoic acid makes it a candidate for conjugation with nanoparticles and other molecular platforms, opening avenues for targeted delivery and combined diagnostic-therapeutic (theranostic) applications.

Targeted drug delivery aims to concentrate a therapeutic or diagnostic agent at a specific site in the body, enhancing efficacy while minimizing systemic exposure. Bioconjugation, the process of linking molecules, is central to this approach. nih.gov Research has focused on creating conjugates of diatrizoic acid to improve its utility in imaging and as a component of drug delivery systems.

One area of investigation involves attaching diatrizoic acid to biocompatible polymers to create nanoparticles. For instance, researchers have synthesized diatrizoic acid (DTA)-conjugated glycol chitosan (B1678972) (GC) to form self-assembled nanoparticles. nih.gov These nanostructures can serve as platforms for carrying other agents. In one study, these DTA-conjugated nanoparticles were used to encapsulate perfluoropentane (PFP), an ultrasound imaging agent, creating a dual-modality contrast agent for both CT and ultrasound. nih.gov Another approach involves the creation of diatrizoic acid esters for incorporation into liposome (B1194612) carrier systems. google.com Liposomes are microscopic vesicles that can encapsulate drugs, and using diatrizoic acid within their structure could help in visualizing the distribution of the liposomal drug delivery system. google.comrsc.org

These carrier-associated conjugates leverage the properties of both the delivery vehicle and the attached molecule. nih.gov The goal is often to overcome the limitations of small-molecule contrast agents, such as rapid clearance from the body, by incorporating them into larger nanostructures that can have prolonged circulation times and better target accumulation. nih.gov

Table 1: Examples of Diatrizoic Acid Conjugate Research

Conjugate SystemComponentsApplication GoalReference
Nanoparticles Diatrizoic acid (DTA), Glycol chitosan (GC), Perfluoropentane (PFP)Creation of a dual-modal contrast agent for X-ray CT and Ultrasound imaging. nih.gov
Liposomes Esters of diatrizoic acid, Liposome carriersX-ray visualization of body cavities and organs, particularly the spleen, using a liposome carrier system. google.com

Theranostics represents a paradigm in medicine that combines specific, targeted therapy with specific, targeted diagnostics. nih.govatlantichealth.org The core principle is to diagnose and treat with a high degree of precision, often using a single agent or platform to both visualize a target (like a tumor) and deliver a therapeutic payload. nih.govatlantichealth.org

While diatrizoic acid itself is not a therapeutic agent, its role as a CT contrast agent is integral to theranostic strategies, particularly those involving hybrid imaging. For example, in the context of cancer, a PET/CT scan is often used to identify tumor markers. atlantichealth.org The CT component, enhanced by a contrast agent like diatrizoic acid, provides the detailed anatomical map, while the PET scan provides functional information about the tumor by targeting specific molecules like prostate-specific membrane antigen (PSMA) in prostate cancer or fibroblast activation protein (FAP) in various other cancers. thno.orgnih.gov

If the diagnostic scan confirms the presence and location of the target molecules, a therapeutic radionuclide can be attached to the same targeting molecule (e.g., FAPI or PSMA ligands) to irradiate the cancer cells directly. atlantichealth.orgthno.org In this workflow, the initial diatrizoic acid-enhanced CT scan is crucial for baseline imaging, anatomical correlation, and treatment planning. Research into FAP inhibitors (FAPI) has shown they can be labeled with diagnostic isotopes for PET imaging and with therapeutic nuclides for targeted radionuclide therapy, demonstrating a clear theranostic loop where the initial imaging guides the subsequent therapy. thno.orgnih.gov

Biomedical Imaging Enhancements

Ongoing research seeks to optimize the use of diatrizoic acid in modern imaging protocols, especially in high-resolution CT and its integration with other imaging modalities.

The primary goal of CT optimization is to achieve the best possible diagnostic image quality at the lowest reasonably achievable radiation dose. mdpi.com Strategies for optimization involve adjusting scanner parameters and using advanced reconstruction techniques. nih.gov General principles include tailoring the scan to the patient's size, minimizing the scan length, and using the lowest possible tube current (mAs) and voltage (kVp) that still provide a diagnostic image. nih.govdicardiology.com

For contrast-enhanced studies using agents like diatrizoic acid, lowering the tube potential (e.g., from 120 kVp to 100 kVp or 80 kVp) can enhance image contrast from the iodine while reducing the radiation dose. nih.gov However, this also increases image noise, a trade-off that can be managed with modern iterative reconstruction algorithms, which are advanced computational methods that reduce noise compared to traditional filtered back-projection. nih.gov

The development of organic nanoplatforms for delivering iodinated contrast media like diatrizoic acid is another area of optimization research. nih.gov These platforms aim to address the rapid renal clearance and potential toxicity of traditional small-molecule agents by improving their biocompatibility and targeting efficiency. nih.gov

Table 2: Key Strategies for CT Dose and Image Optimization

StrategyDescriptionImpact on ImagingReference
Lower Tube Potential (kVp) Reducing the X-ray tube voltage (e.g., to 80-100 kVp) for CT angiography and arterial phase liver scans.Enhances iodine contrast but increases image noise. Reduces radiation dose. nih.gov
Tube Current Modulation Automatically adjusting the tube current (mA) based on the patient's anatomy (e.g., lower current for neck, higher for shoulders).Reduces overall radiation dose by tailoring exposure to the body region. nih.gov
Iterative Reconstruction Advanced algorithms that clean up image noise during the image creation process.Allows for the use of lower-dose protocols by mitigating the associated increase in noise. nih.gov
Protocol Standardization Establishing and regularly reviewing optimized protocols based on body region, clinical indication, and patient size.Ensures consistent image quality and dose management across procedures. mdpi.comdicardiology.com

Hybrid imaging combines the strengths of two or more imaging modalities into a single, fused image. In PET/CT, the CT scan, often using an iodinated contrast agent like diatrizoic acid, provides a high-resolution anatomical framework for the functional or metabolic data generated by the PET scan. nih.gov

This integration is critical in oncology for staging and restaging cancer. Studies have shown that hybrid imaging with PSMA-targeting PET/CT is significantly superior for delineating prostate cancer lesions compared to MRI alone. nih.gov Similarly, PET/CT using FAP-targeting agents has shown high diagnostic performance in a variety of cancers. thno.org In these procedures, diatrizoic acid-enhanced CT allows for the precise localization of PET-avid lesions within organs and tissues. mdpi.com

The CT component of a PET/CT scan contributes significantly to the total radiation dose. scirp.org Therefore, dose optimization strategies are particularly important. Research has demonstrated that the CT tube current can be substantially reduced without negatively impacting the quantitative accuracy of the PET data, as the primary role of the CT in this context is for anatomical localization and attenuation correction. scirp.org Advanced systems are even exploring triple-modality imaging (PET/SPECT/CT) to further enhance diagnostic accuracy by combining information from all three sources. nih.gov

Diagnostic Research Applications Beyond Imaging

Beyond its role in clinical imaging, diatrizoic acid is used in diagnostic research as a tool to study specific biological processes. A significant area of this research is in modeling and understanding the mechanisms of contrast-induced acute kidney injury (CI-AKI). nih.gov

CI-AKI is a known complication of administering iodinated contrast media. nih.gov To investigate how this occurs, researchers use diatrizoic acid in controlled laboratory settings. In one study, human proximal tubule (HK-2) cells were exposed to diatrizoic acid to observe the cellular response. The research found that diatrizoic acid induces direct cytotoxicity by causing a cascade of cellular events. nih.gov

Table 3: Research Findings on Diatrizoic Acid-Induced Cytotoxicity in HK-2 Kidney Cells

Cellular EffectObservationTimeframe of EffectReference
Mitochondrial Viability A decrease in mitochondrial viability was observed via MTT assay.Within 2 hours of exposure. nih.gov
Cell Viability A decrease in overall cell viability was confirmed by trypan blue exclusion.Within 24 hours of exposure. nih.gov
Oxidative Stress An increase in 4-hydroxynonenol (4HNE) protein adducts, a marker of lipid peroxidation and oxidative stress.After 24 hours of exposure. nih.gov
Apoptosis The compound was found to activate apoptosis (programmed cell death).Not specified. medchemexpress.com
Calcium Dysregulation The mechanism of toxicity was linked to the dysregulation of intracellular calcium.Not specified. nih.govmedchemexpress.com

This type of research is crucial for understanding the pathophysiology of CI-AKI and for developing potential protective strategies. By using diatrizoic acid as a research agent, scientists can probe the molecular pathways involved in kidney cell damage following contrast media exposure. nih.gov

Blood Cell Separation Techniques

The separation of blood into its constituent cell types is a critical preparatory step in many areas of research and clinical diagnostics. Diatrizoic acid, often in the form of its sodium salt and combined with polysaccharides like Ficoll, is a key component of density gradient media used for this purpose. stemcell.comsigmaaldrich.com One of the most common applications is the isolation of peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, from whole blood. sigmaaldrich.comnih.gov

The technique, known as density gradient centrifugation, relies on the differing densities of various blood cells. akadeum.com A solution containing diatrizoate, such as Ficoll-Hypaque or Histopaque®, is carefully layered in a centrifuge tube, and diluted whole blood is layered on top. stemcell.comnih.gov During centrifugation, the denser erythrocytes (red blood cells) and granulocytes pass through the density medium and form a pellet at the bottom of the tube. stemcell.com PBMCs, being less dense, settle at the interface between the plasma and the density gradient medium, forming a distinct white layer often called the "buffy coat". stemcell.comnih.gov This layer can then be carefully aspirated for further analysis. nih.gov This method is highly effective for obtaining a purified population of mononuclear cells for use in immunology, infectious disease research, and hematological studies. sigmaaldrich.comnih.gov

Table 1: Blood Cell Separation Using this compound-Based Media

Cell Type Density Characteristic Location After Centrifugation
Erythrocytes & Granulocytes High Density Pellet at the bottom of the tube
Mononuclear Cells (PBMCs) Lower Density Interface between plasma and gradient medium
Platelets Low Density Remain in the plasma layer

This interactive table summarizes the separation of blood components based on density during centrifugation with a this compound-based medium.

Density Gradient Centrifugation in Cell Biology and Immunology

The principle of using this compound-based media for density gradient centrifugation extends beyond simple blood cell separation into broader applications in cell biology and immunology. numberanalytics.comsigmaaldrich.com This technique is a cornerstone for isolating specific cell populations or subcellular organelles from complex mixtures based on their buoyant density. sigmaaldrich.comumd.edu

In cell biology, researchers use these gradients to purify different types of cells from dissociated tissues or to separate subcellular components like mitochondria, nuclei, and lysosomes from a cell homogenate. umd.edu The process involves centrifuging the sample in a tube containing a gradient of a this compound-containing medium. Particles migrate through the gradient until they reach a point where their own density equals that of the surrounding medium, a technique known as isopycnic centrifugation. sigmaaldrich.com This allows for the separation of particles based purely on their density, regardless of their size or shape. sigmaaldrich.comumd.edu

In immunology, the isolation of specific immune cell subsets is crucial for studying their function. nutrition.org Following the initial separation of PBMCs using a this compound-based gradient, further purification steps can be employed. nih.gov For instance, different lymphocyte subsets (e.g., T cells, B cells) or monocyte populations can be separated using multi-layered or continuous density gradients. This precise isolation is fundamental for a wide range of immunological assays, including cell-based therapies, vaccine development research, and the study of autoimmune diseases. nih.govnutrition.org The ability of iodinated compounds like diatrizoic acid to form these gradients without significantly impacting cell viability is a key advantage. sigmaaldrich.com

Table 2: Research Findings Enabled by Density Gradient Centrifugation

Research Area Finding Separation Principle
Cellular Biology Isolation of mitochondria to study the tricarboxylic acid cycle. umd.edu Differential and density gradient centrifugation of cell homogenates. umd.edu
Immunology Purification of mononuclear cells for leukemia research and treatment monitoring. nih.gov Separation of PBMCs from whole blood based on density. nih.gov
Virology Purification of viruses from cell lysates. sigmaaldrich.com Isopycnic centrifugation in a density gradient medium. sigmaaldrich.com

This interactive table highlights key research findings that rely on cell and particle separation techniques using density gradients.

Analytical Methodologies and Characterization in Research

Spectroscopic Analysis

Spectroscopic methods are invaluable for providing detailed information about the molecular structure and composition of diatrizoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous identification and quantitative analysis of diatrizoic acid. A simple and accurate 1H NMR method has been developed for the assay of diatrizoate salts in solutions. scispace.com This technique allows for the direct and non-destructive quantification of diatrizoic acid. scispace.com

In this method, a sample is mixed with an internal standard, such as sodium acetate, and dissolved in a deuterated solvent like deuterium (B1214612) oxide (D2O). The 1H NMR spectrum provides distinct signals for diatrizoic acid and the standard. The concentration of diatrizoic acid is calculated by comparing the integral values of its specific protons to the integral of the known amount of the internal standard. scispace.com Key proton signals for diatrizoic acid in D2O are observed for the acetamide (B32628) methyl protons (-N-CO-CH3) as a singlet. scispace.com Studies using this method have demonstrated high accuracy, with recoveries of diatrizoic acid from synthetic mixtures being approximately 100.3% ± 0.55%. scispace.com This confirms the method's reliability for determining both the purity and content of diatrizoic acid in a sample. scispace.comnih.gov

Table 1: Key 1H NMR Signals for Diatrizoic Acid Analysis

Compound Functional Group Chemical Shift (ppm) Multiplicity
Diatrizoic Acid -N-CO-CH₃ Protons ~2.23 Singlet
Sodium Acetate (Internal Standard) CH₃-CO- Protons ~1.90 Singlet

Data derived from a study using a 90 MHz NMR spectrometer with D₂O as the solvent. scispace.com

Chromatographic Techniques

Chromatographic methods are essential for separating diatrizoic acid from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of diatrizoic acid, offering high precision and sensitivity. selleckchem.comnih.gov A common approach involves reverse-phase (RP) HPLC, where diatrizoic acid is separated on a nonpolar stationary phase. sielc.com One established method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, ensuring good peak shape and resolution. sielc.com

The separation is achieved using a straightforward mobile phase, typically consisting of a mixture of acetonitrile (B52724) (a polar organic solvent), water, and an acid like phosphoric acid to control the pH and ensure the acidic form of the analyte. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com The purity of diatrizoic acid can be precisely determined by measuring the area of its peak in the chromatogram and comparing it to that of a reference standard of known concentration. nih.gov Commercial suppliers often report purities of 98.00% to 99.88% as determined by HPLC. selleckchem.comapexbt.com

Table 2: Example HPLC Method for Diatrizoic Acid Analysis

Parameter Condition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV or Mass Spectrometry (MS)
Application Quantitative Analysis, Impurity Isolation

This method is scalable and can be adapted for preparative separation. sielc.com

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique for the qualitative identification and separation of compounds like diatrizoic acid from potential impurities. analyticaltoxicology.comrockefeller.edu The principle of separation in TLC is based on the differential partitioning of components between a stationary phase (typically a silica (B1680970) gel-coated plate) and a liquid mobile phase. rockefeller.edunih.gov

For diatrizoic acid, a polar molecule, separation on a silica gel plate would involve a mobile phase consisting of a mixture of solvents with varying polarities. aocs.org Less polar impurities would travel further up the plate (higher Retention factor, Rf value), while diatrizoic acid and more polar impurities would remain closer to the origin. nih.gov After developing the plate, the separated spots can be visualized, often under UV light, as the aromatic ring in diatrizoic acid absorbs UV radiation. nih.gov TLC is particularly useful as a quick screening method to check for the presence of major impurities before proceeding with more complex quantitative methods like HPLC. analyticaltoxicology.com

Table 3: General TLC System for Polar Compound Separation

Component Description
Stationary Phase Silica Gel Plate (e.g., Silica Gel 60 F254)
Mobile Phase Mixture of nonpolar and polar solvents (e.g., Hexane:Ethyl Acetate)
Sample Application Spotting a dissolved sample at the plate's origin
Visualization UV light (254 nm) or chemical staining reagents

This represents a typical system; specific mobile phase composition would be optimized for diatrizoic acid separation. rockefeller.edunih.gov

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is a critical technique for the molecular characterization of diatrizoic acid. It provides an accurate determination of the compound's molecular weight and offers structural information through fragmentation analysis. nih.govnih.gov When a sample of diatrizoic acid is introduced into the mass spectrometer, it is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

The molecular weight of diatrizoic acid is 613.91 g/mol . apexbt.com In a mass spectrum, diatrizoic acid would be expected to show a prominent molecular ion peak corresponding to this mass. High-resolution mass spectrometry can confirm the elemental composition with very high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding a characteristic pattern of daughter ions. This fragmentation pattern acts as a molecular fingerprint, confirming the identity of the compound by providing evidence for its specific substructures. nih.govrsc.org

X-ray Crystallography for Structural Elucidation

X-ray crystallography is considered the definitive method for elucidating the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. patnawomenscollege.inwikipedia.org This technique has been instrumental in determining the structures of countless pharmaceutical molecules. nih.govresearchgate.net The process involves growing a high-quality single crystal of diatrizoic acid, which is then exposed to a focused beam of X-rays. wikipedia.org

Environmental and Toxicological Research

Environmental Fate and Persistence in Aquatic Systems

Diatrizoic acid is an iodinated X-ray contrast medium that is noted for its persistence and recalcitrance in aquatic environments. researchgate.net Due to its high usage in medical diagnostics, incomplete removal during wastewater treatment, and low biodegradability, it is frequently detected in various water bodies. researchgate.netnih.gov

Studies have shown that diatrizoic acid is present in treated wastewater, surface water, and even groundwater. researchgate.net In some cases, it has been found more frequently in groundwater than in treated wastewater, with similar concentration levels, which points to its long residence times and persistence within local groundwater systems. researchgate.net The chemical structure of diatrizoic acid lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5 to 9), making hydrolysis an insignificant environmental fate process. nih.gov Its presence as an environmental contaminant and a xenobiotic is well-established. nih.gov The continuous introduction and high persistence of diatrizoic acid in aquatic ecosystems raise concerns about its long-term environmental impact. nih.gov

Biodegradation Studies and Mineralization Pathways

Diatrizoic acid is characterized by its resistance to biodegradation. researchgate.netnih.gov Conventional wastewater treatment plants have low removal rates for this compound, leading to its ubiquitous presence in the aquatic environment. nih.gov Its complex chemical structure, featuring a tri-iodinated and substituted benzoic acid core, makes it a challenging substrate for microbial degradation. nih.gov

While direct biodegradation in natural systems is limited, research into mineralization pathways has primarily focused on advanced treatment processes. Mineralization is the process of converting an organic compound into its inorganic constituents, such as carbon dioxide, water, and mineral ions. researchgate.netwikipedia.org For diatrizoic acid, complete mineralization has been achieved in laboratory settings using advanced oxidation processes, which break down the molecule through the action of highly reactive hydroxyl radicals. researchgate.net During these processes, the degradation of diatrizoic acid proceeds through the formation of various aromatic intermediates and short-chain carboxylic acids before being fully mineralized. researchgate.net

Ecotoxicity Studies on Aquatic Organisms

Although generally considered to have low acute toxicity, the continuous exposure of aquatic organisms to diatrizoic acid is a growing concern. researchgate.netnih.gov As an organoiodine compound, it can act as a source of iodine and potentially disrupt endocrine systems in aquatic fauna. researchgate.netnih.gov

Research has focused on the bioaccumulation and metabolic effects of diatrizoic acid in various aquatic species. One notable study investigated the accumulation of diatrizoic acid in the zebra mussel (Dreissena polymorpha). The findings indicated that the compound does enter the organisms and accumulates, particularly in the digestive glands, followed by the gills and gonads. researchgate.netnih.govresearchgate.net The accumulation was observed to be dependent on the exposure concentration. nih.gov These studies confirm that despite its high water solubility, diatrizoic acid is bioavailable to aquatic invertebrates. researchgate.netnih.gov Further research using metabolomics on Dreissena polymorpha has shown that exposure to diatrizoic acid can impact the organism's metabolome, suggesting sublethal physiological effects. researchgate.net The table below summarizes key findings from ecotoxicity studies.

Ecotoxicity of Diatrizoic Acid on Aquatic Organisms

Organism Exposure Concentration Duration Observed Effects Reference
Zebra Mussel (Dreissena polymorpha) 100 and 1000 µg/L 4 and 7 days Increased iodine content in digestive glands, gills, and gonads. nih.gov
Zebra Mussel (Dreissena polymorpha) 10, 100, and 1000 µg/L 21 days Clear accumulation in mussels as a function of exposure level; rapid depuration. nih.gov
Marine Bacteria (Vibrio fischeri) Treated solutions from AOPs Not specified Used to assess the toxicity of treated solutions, showing a decrease in toxicity after treatment. researchgate.net

Advanced Oxidation Processes for Removal from Water

Given the persistence of diatrizoic acid, significant research has been conducted on Advanced Oxidation Processes (AOPs) for its effective removal from water and wastewater. researchgate.net AOPs are treatment procedures designed to oxidize and mineralize organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). wikipedia.org

Several AOPs have proven effective in degrading diatrizoic acid. These include electrochemical AOPs like anodic oxidation and electro-Fenton, as well as photo-Fenton processes. researchgate.net In the electro-Fenton process, optimal conditions have been identified, such as an applied current of 1000 mA and a catalyst (Fe2+) concentration of 0.2 mM at pH 3, which led to the complete mineralization of the compound. researchgate.net The rate constant for the oxidation of diatrizoic acid by hydroxyl radicals has been determined to be 3.96 × 10⁸ L mol⁻¹ s⁻¹, indicating a rapid reaction. researchgate.net Coupling the Fenton process with solar or UV radiation (photo-Fenton) has also been shown to achieve 100% degradation. researchgate.net These studies demonstrate that AOPs are a promising technology for the complete removal of diatrizoic acid from contaminated water sources, converting it into harmless inorganic substances. researchgate.netwikipedia.org

Effectiveness of Advanced Oxidation Processes on Diatrizoic Acid

Advanced Oxidation Process (AOP) Key Parameters Outcome Reference
Anodic Oxidation Boron-Doped Diamond (BDD) anode Effective elimination from water. researchgate.net
Electro-Fenton BDD anode, carbon felt cathode, 1000 mA current, 0.2 mM Fe²⁺ Quick and complete mineralization of diatrizoic acid. researchgate.net
Photo-Fenton Solar radiation/Fenton or Fenton-like reagents 100% degradation achieved. researchgate.net
Photo-Fenton with Iron-activated carbon UV-Fenton 67% Total Organic Carbon (TOC) removal after 4 hours. researchgate.net

Preclinical and Translational Research Frameworks

In Vitro Model Development for Toxicity Assessment

In vitro models are fundamental in dissecting the direct cellular effects of Diatrizoic acid, independent of systemic physiological responses like hemodynamic changes. These models allow for controlled exposure to the contrast agent and detailed investigation of cellular and molecular pathways of toxicity.

The use of precision-cut renal cortical slices is a valuable in vitro technique for nephrotoxicity studies as they preserve the complex three-dimensional architecture and cellular heterogeneity of the kidney cortex. This model maintains cell-cell and cell-matrix interactions, offering a more physiologically relevant system than cultured cell lines for short-term studies. While renal cortical slices have been employed to investigate the nephrotoxic effects of various compounds, there is a notable lack of specific published research detailing the use of this particular model for the direct toxicity assessment of Diatrizoic acid. However, studies on other nephrotoxic agents using this model have successfully elucidated mechanisms of tubular damage and identified potential biomarkers of renal injury. The application of this model to Diatrizoic acid could provide valuable insights into its direct effects on the different cell types within the renal cortex.

The human kidney-2 (HK-2) cell line, an immortalized human proximal tubule epithelial cell line, is a widely used in vitro model for nephrotoxicity studies. These cells retain many of the morphological and functional characteristics of human proximal tubule cells, making them a relevant system for investigating the direct cytotoxic effects of compounds like Diatrizoic acid.

Research has shown that Diatrizoic acid can induce direct cytotoxicity in HK-2 cells. Studies have demonstrated that exposure to clinically relevant concentrations of Diatrizoic acid leads to a decrease in cell viability in a time- and concentration-dependent manner. researchgate.netnih.gov Key findings from these studies indicate that the mechanisms of toxicity involve calcium dysregulation, mitochondrial dysfunction, and oxidative stress. nih.gov

One study found that Diatrizoic acid diminished HK-2 cell viability at 24 hours of exposure. researchgate.net This was accompanied by evidence of mitochondrial dysfunction, including increased mitophagy (the selective degradation of mitochondria by autophagy) at 8 hours post-exposure. nih.gov The study also highlighted the role of calcium, showing that modulating intracellular calcium levels could abrogate the mitochondrial damage induced by Diatrizoic acid. nih.gov

Furthermore, exposure to Diatrizoic acid was shown to increase biomarkers of oxidative stress, such as protein carbonylation and the formation of 4-hydroxynonenal (B163490) (4-HNE) adducts. nih.gov A decrease in the activity of the antioxidant enzyme Cu/Zn superoxide (B77818) dismutase was also observed. nih.gov These findings suggest that oxidative damage is a significant contributor to Diatrizoic acid-induced cellular injury. The activation of caspases 3 and 12 indicated the induction of apoptosis. nih.gov

Interactive Table: Effect of Diatrizoic Acid on HK-2 Cell Viability

Exposure Time (hours) Concentration (mg I/mL) Cell Viability (% of Control) Statistical Significance
2 Various No significant change -
8 Various No significant change -
24 18 Decreased p < 0.05
24 23 Decreased p < 0.05
24 28 Decreased p < 0.05
24 30 Decreased p < 0.05

Data derived from a study on the cytotoxic effects of Diatrizoic acid on HK-2 cells. researchgate.net

Interactive Table: Key Research Findings in HK-2 Cell Studies with Diatrizoic Acid

Research Finding Biomarker/Assay Observation Implication
Mitochondrial Dysfunction Seahorse XF Cell Mito Stress Test Apparent within 8 hours post-exposure Impaired mitochondrial respiration
Mitophagy LC3BII/I expression ratio Increased at 8 hours post-exposure Enhanced mitochondrial turnover
Oxidative Stress Protein Carbonylation & 4-HNE adducts Increased after 24 hours of exposure Oxidative damage to cellular components
Antioxidant Response Cu/Zn Superoxide Dismutase Activity Decreased at 24 hours of exposure Reduced capacity to neutralize superoxide radicals
Apoptosis Caspase 3 and 12 activation Induced at 24 hours of exposure Programmed cell death pathway activation

This table summarizes key findings from studies investigating the effects of Diatrizoic acid on HK-2 cells. nih.gov

In Vivo Preclinical Studies

Animal models, such as rats and rabbits, have been used to investigate contrast-induced acute kidney injury. While specific in-depth preclinical trial data for Diatrizoic acid is not extensively detailed in recent public literature, the general approach involves administering the contrast agent to animals and monitoring various physiological and biochemical parameters. These parameters often include serum creatinine, blood urea (B33335) nitrogen (BUN), and histological analysis of kidney tissue to assess for tubular necrosis, inflammation, and other signs of damage.

The choice of animal model is critical, as the predictive value for human response can vary. rsna.org Preclinical studies aim to establish a safety profile and identify potential risk factors for toxicity.

Translational Research Challenges and Prospects

Translational research for Diatrizoic acid, as with many established medical compounds, faces several challenges and holds various prospects for improving clinical practice. The goal of this research is to bridge the gap between preclinical findings and clinical outcomes, ultimately enhancing patient safety.

One of the primary challenges is the translation of findings from in vitro and animal models to human patients. While these models provide valuable mechanistic insights, they may not fully replicate the complex pathophysiology of contrast-induced acute kidney injury in humans, which can be influenced by a multitude of comorbidities and concurrent medications.

Another significant challenge is the development of more predictive preclinical models. The limitations of current animal models in consistently predicting human nephrotoxicity highlight the need for more refined or alternative models, such as humanized animal models or advanced in vitro systems like kidney-on-a-chip platforms.

Prospects for translational research in this area include the identification of more sensitive and specific biomarkers of early kidney injury. Such biomarkers could enable earlier detection of nephrotoxicity and allow for timely intervention. Furthermore, a deeper understanding of the molecular mechanisms of Diatrizoic acid-induced toxicity from preclinical studies could lead to the development of targeted prophylactic strategies to protect high-risk patients.

The ongoing evolution of imaging technologies and the development of newer, lower-osmolality contrast agents also shape the translational research landscape for older agents like Diatrizoic acid. Comparative effectiveness and safety research is crucial to guide clinical decision-making and optimize the use of different contrast media based on patient risk profiles.

Conclusion and Future Directions in Diatrizoic Acid Research

Summary of Key Research Findings

Diatrizoic acid, a tri-iodinated benzoic acid derivative, has been a cornerstone of radiological imaging for decades. nih.govnih.gov Its primary role as a radiopaque contrast medium stems from the high atomic number of its iodine atoms, which effectively attenuates X-rays, providing clear delineation of anatomical structures. nih.govnih.gov Research has consistently demonstrated its utility in various diagnostic procedures, including gastrointestinal studies, angiography, and urography, primarily in the form of its salts, diatrizoate meglumine (B1676163) and this compound sodium. nih.govnih.govwikipedia.org

Key research findings have centered on its efficacy and safety profile in comparison to other contrast agents. For instance, in the context of video fluoroscopic swallow studies, diatrizoic acid has been shown to cause less severe lung injury in animal models when aspirated compared to barium sulfate (B86663). nih.gov A study in a lagomorph model indicated that diatrizoic acid resulted in the least amount of histologic lung injury compared to barium sulfate and iodixanol (B1672021). nih.gov

Beyond its diagnostic applications, research has explored the therapeutic potential of diatrizoic acid. Due to its hyperosmolar properties, it can draw fluid into the bowel lumen. wikipedia.org This osmotic effect has been investigated for its potential to relieve intestinal obstruction caused by impacted Ascaris lumbricoides roundworms. wikipedia.org

Environmentally, the persistence of iodinated contrast agents like diatrizoic acid has been a subject of study. Research has shown that fungi such as Trametes versicolor can cometabolically transform this compound, leading to the release of iodide and the formation of various metabolites through reductive deiodination. chemicalland21.com Furthermore, studies on aquatic organisms, such as the mollusc Dreissena polymorpha, have revealed that exposure to diatrizoic acid can impact their metabolome, affecting pathways like the carnitine shuttle and pyrimidine (B1678525) metabolism, which suggests a dysregulation of energy metabolism. flemingcollege.ca

At a cellular level, research indicates that diatrizoic acid can induce mitochondrial turnover, oxidative stress, and activate apoptosis through the dysregulation of calcium. adooq.com

Unaddressed Research Questions and Gaps

Despite its long history of use, several research questions and gaps in our understanding of diatrizoic acid remain. A significant area requiring further investigation is the complete elucidation of its long-term environmental fate and the full toxicological profile of its degradation products. While studies have identified transformation pathways, the ultimate environmental impact of these metabolites is not fully understood. chemicalland21.com

Further research is also needed to fully understand the clinical implications of its metabolic effects. The observation that diatrizoic acid can disrupt energy metabolism in molluscs raises questions about its potential subtle effects on metabolically vulnerable patient populations, even with its minimal systemic absorption from the gastrointestinal tract. wikipedia.orgflemingcollege.ca The precise mechanisms and potential clinical relevance of diatrizoic acid-induced mitochondrial turnover and apoptosis warrant more in-depth investigation. adooq.com

Moreover, while its efficacy in specific therapeutic applications like resolving meconium ileus is acknowledged, its broader therapeutic potential remains largely unexplored. wikipedia.org Systematic clinical trials to validate and expand upon its off-label therapeutic uses are lacking.

Finally, a comprehensive understanding of the factors influencing the variability in patient responses and the rare idiosyncratic reactions to diatrizoic acid is still incomplete.

Emerging Trends and Interdisciplinary Research Opportunities

The future of diatrizoic acid research is poised to benefit from emerging scientific trends and interdisciplinary collaborations. The rise of "omics" technologies, particularly metabolomics and proteomics, offers a powerful platform to investigate the subtle biological effects of diatrizoic acid on both patients and the environment in a more comprehensive manner. flemingcollege.ca This could lead to a more personalized approach to its use, considering individual metabolic profiles.

There are growing opportunities for collaboration between radiologists, material scientists, and pharmaceutical chemists to develop novel formulations of diatrizoic acid. Research could focus on modifying its structure to enhance its safety profile, improve its targeting capabilities, or reduce its environmental persistence. For example, the development of biodegradable contrast agents that maintain diagnostic efficacy while minimizing environmental impact is a significant area of interest.

The field of nanomedicine presents another exciting frontier. Encapsulating diatrizoic acid within nanoparticles could potentially improve its diagnostic precision and open up new therapeutic avenues by enabling targeted delivery to specific tissues or tumors. This approach could also mitigate systemic exposure and reduce the risk of adverse effects.

Furthermore, with the increasing focus on drug repurposing, there is an opportunity for systematic investigation into other potential therapeutic applications of diatrizoic acid's osmotic and cellular effects. This could involve collaborations between pharmacologists, cell biologists, and clinicians to explore its utility beyond its current indications.

Finally, the integration of computational modeling and artificial intelligence can aid in predicting the environmental fate of diatrizoic acid and its metabolites, as well as in identifying patient populations at higher risk for adverse reactions, paving the way for more precise and safer clinical use.

Q & A

Q. What standardized protocols are recommended for assessing the cytotoxicity of diatrizoic acid in renal cell models?

Diatrizoic acid-induced cytotoxicity in renal cells (e.g., HK-2 cells) is typically evaluated using mitochondrial membrane potential assays (JC-1 staining) and cell viability tests (MTT or CCK-8 assays). Experimental protocols involve exposing cells to concentrations ranging from 0–30 mg I/mL for 2–24 hours, with parallel measurements of reactive oxygen species (ROS) and ATP production to confirm oxidative stress . Data should be normalized to untreated controls, and statistical analysis (ANOVA with post-hoc tests) is required to validate dose-dependent effects.

Q. How should diatrizoic acid be stored and prepared for in vitro studies to ensure stability?

Diatrizoic acid powder must be stored at -20°C (stable for 3 years) or 4°C (2 years). For dissolution, use solvents like DMSO (up to 100 mg/mL) or saline (≥2.5 mg/mL), with sonication to ensure homogeneity. Stock solutions in DMSO should be aliquoted and stored at -80°C (2 years) or -20°C (1 year). Always pre-warm to room temperature and filter-sterilize before cell culture use .

Q. What solubility limitations must be considered when designing experiments with diatrizoic acid?

Solubility varies by solvent: 10% DMSO yields 1 mM solutions, while physiological saline (45%) supports concentrations up to 10 mM. For in vivo nanoparticle formulations (e.g., pulmonary delivery), ensure solubility ≥2.5 mg/mL in saline to achieve stable aerosols .

Advanced Research Questions

Q. How does diatrizoic acid induce calcium dysregulation and mitochondrial dysfunction in renal cells?

Diatrizoic acid disrupts intracellular calcium homeostasis by inhibiting sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to ER stress and mitochondrial calcium overload. This activates the mitochondrial permeability transition pore (mPTP), triggering mitophagy via PINK1/Parkin pathways. Experimental validation requires live-cell imaging (e.g., Fluo-4 AM for Ca²⁺ flux) and mitochondrial isolation followed by Western blotting for LC3-II and p62 .

Q. What in vivo models are suitable for evaluating diatrizoic acid’s safety as a pulmonary contrast agent?

Sprague-Dawley rats are commonly used for aerosolized diatrizoic acid nanoparticle studies. Key endpoints include histopathology (H&E staining for inflammation), bronchoalveolar lavage fluid (BALF) cytokine profiling (IL-6, TNF-α), and lung function tests (e.g., spirometry). Acute toxicity assessments should monitor renal/hepatic biomarkers (creatinine, ALT) for systemic effects .

Q. How can conflicting data on diatrizoic acid’s environmental persistence be resolved?

While diatrizoic acid loads in the Rhine River decreased by 2.7% annually (2010–2019) due to reduced clinical use, its degradation kinetics depend on pH and microbial activity. Researchers should employ LC-MS/MS for quantification in water samples and compare degradation rates under controlled laboratory conditions (e.g., OECD 301F biodegradability tests) versus field data .

Q. What advanced imaging techniques validate diatrizoic acid’s efficacy in tumor-targeted nanoparticles?

Conjugation with aptamers (e.g., AS1411) enhances tumor specificity. Validate using Fourier-transform infrared spectroscopy (FTIR) for amide bond formation and energy-dispersive X-ray spectroscopy (EDX) for iodine content. In vivo efficacy is confirmed via CT imaging and fluorescence-guided resection in xenograft models .

Methodological Considerations

  • Data Contradiction Analysis : For studies showing variable SOD activity (e.g., MnSOD vs. Cu/ZnSOD inhibition), use multiplex assays (Luminex) to differentiate isoform-specific effects and validate via siRNA knockdown .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., GLP standards for in vivo studies) and ensure proper disposal of iodine-containing waste per local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.